molecular formula C11H14N2O3S B089815 Sulfadicramide CAS No. 115-68-4

Sulfadicramide

Cat. No. B089815
CAS RN: 115-68-4
M. Wt: 254.31 g/mol
InChI Key: XRVJPLDTMUSSDE-UHFFFAOYSA-N
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Description

Sulfadicramide is an experimental small molecule . It belongs to the class of organic compounds known as aminobenzenesulfonamides . It is also known as an anti-infective .


Synthesis Analysis

While specific synthesis methods for Sulfadicramide were not found, sulfonimidates, a related group of compounds, are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . New synthetic routes to sulfonimidamides have been reported, demonstrating their utility in synthetic, medicinal, agrochemical, and material science applications .


Molecular Structure Analysis

Sulfadicramide has a molecular formula of C11H14N2O3S. Its average mass is 254.305 Da and its monoisotopic mass is 254.072510 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Sulfadicramide were not found, it’s worth noting that many important processes in chemical and biological systems involve acid-base reactions in aqueous solutions .

Scientific Research Applications

  • Sulfonamide Inhibitors : Sulfonamides, including Sulfadicramide, have been used as bacteriostatic antibiotics for bacterial infections and other microorganisms. They are also present in drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. Sulfonamides are used as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, showcasing their broad utility in pharmaceuticals (Gulcin & Taslimi, 2018).

  • Antioxidant Activity of Azo-Sulfa Compounds : Research on sulfa drug derivatives, such as azo‑sulfa compounds, indicates their potential as antioxidant agents. The modification of sulfa compounds can enhance their antioxidant activity, which may increase bioavailability and drug efficacy (MUHAMMAD-ALI et al., 2019).

  • Solid Ocular Inserts : Technology for creating solid ocular inserts containing Sulfadicramide has been developed. These inserts demonstrate efficient drug release and penetration through the cornea, indicating a potential application in ocular therapeutics (Grześkowiak, 1998).

  • Sulfatide Research : Sulfatide, a sulfonamide-related molecule, is involved in various biological roles such as in the nervous system, insulin secretion, immune system, and cancer. Abnormal metabolism or expression change of sulfatide could cause various diseases, highlighting the importance of sulfonamide research in these areas (Takahashi & Suzuki, 2012).

  • Dihydropteroate Synthase Polymorphisms : The study of dihydropteroate synthase polymorphisms in Pneumocystis carinii, targeted by sulfa drugs like Sulfadicramide, suggests an evolution under selective pressure from these drugs, indicating a need for continuous research in drug resistance (Lane et al., 1997).

  • Generic Lanthanide Fluoroimmunoassay : A rapid immunoassay developed for detecting sulfonamides in food samples demonstrates the importance of sulfonamide monitoring in public health and safety (Korpimäki et al., 2004).

Future Directions

While specific future directions for Sulfadicramide were not found, it’s worth noting that advances in drug delivery systems and a better understanding of disease mechanisms are creating the need to specifically target the cells involved in the initiation and progression of diseases . This could potentially influence future research and applications of compounds like Sulfadicramide.

properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVJPLDTMUSSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150922
Record name Sulfadicramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfadicramide

CAS RN

115-68-4
Record name Sulfadicramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfadicramide [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfadicramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Sulfadicramide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfadicramide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.727
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Record name SULFADICRAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
E Grzeskowiak - Acta Poloniae Pharmaceutica, 1998 - ptfarm.pl
… alcohol), containing sulfadicramide and some sorption promoters, … of sulfadicramide penetration through these corneas. … of the ocular ointments containing sulfadicramide (SDC) have …
Number of citations: 7 ptfarm.pl
EGR ESKOWIAK, DA PARTYKA, M SIMON… - 2001 - ptfarm.pl
Synthetic lipophilic membranes, containing sulfadicramide (SDC), disodium salt ofhyaluronic acid and disodium salt of taurolithocholic acid were prepared as described (Fiirst et al.). …
Number of citations: 3 ptfarm.pl
M GAJEWSKA - 1975 - pascal-francis.inist.fr
… COMPLEXES OF SULFADICRAMIDE, SULFABENZOYLAMIDE, SULFADIAZINE, SULFADIAMIDINE, SULFAMETHOXINE, SULFATHIAZOLE AND SULFISOXAZOLE WITH CUPRIC …
Number of citations: 3 pascal-francis.inist.fr
SEG Dekkers, UR Tjaden, J van der Greef - Journal of Chromatography A, 1995 - Elsevier
… Sulfaflurazol and sulfadicramide are retained twice as long as sulfanilamide. The long residence times of sulfaflurazol and sulfadicramide in the column lead to unacceptable band …
Number of citations: 52 www.sciencedirect.com
O Deeb, B Hemmateenejad, A Jaber… - Chemosphere, 2007 - Elsevier
A quantitative structure activity relationship study has been applied to a data set of 18 sulfa drugs with carcinogenesis activity. Semi-empirical quantum chemical calculation (AM1 …
Number of citations: 74 www.sciencedirect.com
IP Kaur, R Smitha - Drug development and industrial pharmacy, 2002 - Taylor & Francis
This review is focused on the two avenues of development that promise a major impact on future ocular drug therapeutics: bioadhesives, including hydrogels and other agents like …
Number of citations: 375 www.tandfonline.com
M Gajewska - 1976 - pascal-francis.inist.fr
… MIXTE PREPARATION SPECTRE IR COMPOSITION CHIMIQUE SULFABENZOYLAMIDE BENZENESULFONIQUE ACIDE DERIVE SULFACARBAMIDE SULFADICRAMIDE …
Number of citations: 1 pascal-francis.inist.fr
J Shen, GW Lu, P Hughes - Pharmaceutical Research, 2018 - Springer
… studied for their ability to enhance sulfadicramide permeation through animal corneas in vitro (… -9-lauryl ether were shown to be most effective in increasing sulfadicramide permeability. …
Number of citations: 37 link.springer.com
E Grzeskowiak - ACTA POLONIAE PHARMACEUTICA, 1996
Number of citations: 3
T Hermann, E Grzeskowiak… - FARMACJA …, 1992 - PARSTWOWY ZAKLAD …
Number of citations: 3

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